Bongkrekic Acid

説明

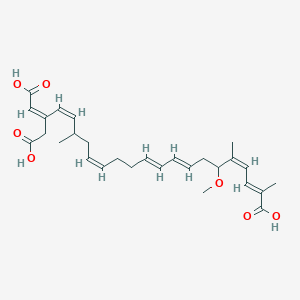

Structure

2D Structure

特性

IUPAC Name |

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCXABJSXUACKU-WUTQZGRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894840 | |

| Record name | Bongkrekic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White amorphous solid | |

CAS No. |

11076-19-0, 94188-24-6 | |

| Record name | (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyl-2,4,8,10,14,18,20-docosaheptaenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11076-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bongkrekic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavotoxin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094188246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bongkrekic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BONGKREKIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V4I673D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bongkrekic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50-60 °C | |

| Record name | Bongkrekic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and History of Bongkrekic Acid: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans (formerly known as Pseudomonas cocovenenans). This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details the initial identification of the toxin and its causative organism following deadly food poisoning outbreaks in Indonesia. The guide elucidates the mechanism of action of this compound as a specific and irreversible inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), a critical component of cellular energy metabolism. Detailed experimental protocols for the isolation, characterization, and toxicological assessment of this compound are provided, alongside tabulated quantitative data for easy reference. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this complex toxin. This guide serves as a critical resource for researchers, scientists, and drug development professionals working in toxicology, mitochondrial research, and anti-cancer drug discovery.

Introduction

This compound is a highly toxic, heat-stable, and colorless and odorless unsaturated tricarboxylic acid.[1][2] It is a respiratory toxin that has been implicated in numerous fatal food poisoning outbreaks, primarily in Indonesia and China, associated with the consumption of fermented coconut or corn products.[1][2][3] The toxin is a secondary metabolite produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[2] The unique and highly specific mechanism of action of this compound, the irreversible inhibition of the mitochondrial ADP/ATP carrier, has made it a valuable tool in mitochondrial research and a subject of interest in drug development.[1][2] This guide provides a detailed technical account of the discovery, history, and scientific investigation of this compound.

History of Discovery

The history of this compound is inextricably linked to "bongkrek," a traditional Indonesian fermented food made from coconut. The first recorded outbreak of poisoning associated with bongkrek consumption was documented by Dutch researchers in 1895 in Java, Indonesia.[1] However, it was not until the 1930s that a systematic investigation into the cause of these poisonings was undertaken by Dutch scientists W.K. Mertens and A.G. van Veen at the Eijkman Institute in Jakarta.[2][3] Faced with increasingly frequent and deadly outbreaks, with up to 12 cases reported annually, their research led to the successful identification of the causative agent, a bacterium they named Pseudomonas cocovenenans, and the toxin it produced, which they named this compound.[2][4]

The bacterium is now classified as Burkholderia gladioli pathovar cocovenenans.[4] Mertens and van Veen's pioneering work laid the foundation for all subsequent research on this potent toxin.[4]

Physicochemical Properties and Structure

This compound is a complex polyketide with the IUPAC name (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid.[3] Its molecular formula is C₂₈H₃₈O₇ and it has a molecular weight of 486.6 g/mol .[5] The structure of this compound was elucidated through a combination of chemical degradation studies and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][6][7]

Spectroscopic Data

The structural characterization of this compound and its isomers has been refined over the years with advanced analytical techniques.

Table 1: Key Spectroscopic Data for this compound and its Isomer iBKA-neo [6]

| Spectroscopic Technique | This compound (Z-configuration at C8-C9) | iBKA-neo (E-configuration at C8-C9) |

| ¹H NMR (600 MHz, CD₃OD) | δ 5.98 (t, J = 10.9 Hz, 1H), 5.21 (dt, J = 10.9, 7.6 Hz, 1H) | δ 6.03 (dd, J = 14.7, 10.3 Hz, 1H), 5.46 (dd, J = 14.7, 7.3 Hz, 1H) |

| ¹³C NMR (150 MHz, CD₃OD) | δ 130.55, 123.73 | δ 132.88, 126.45 |

Experimental Protocols

Isolation and Purification of this compound from Burkholderia gladioli pv. cocovenenans

The following protocol is a generalized representation based on modern adaptations of the original methods developed by van Veen and Mertens.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

-

Bacterial Culture: Burkholderia gladioli pv. cocovenenans is cultured in a suitable medium, often containing coconut or corn components, which are rich in fatty acids that promote toxin production.[8] The culture is incubated at a temperature between 22-30°C, which is optimal for this compound synthesis.[9]

-

Extraction: After a sufficient incubation period (e.g., 14 days), the fermentation broth is harvested.[6] The broth is then acidified to a low pH (e.g., <4) to protonate the carboxylic acid groups of this compound, making it more soluble in organic solvents. The acidified broth is then extracted multiple times with an organic solvent such as ethyl acetate.[6]

-

Purification: The organic extracts are combined and concentrated under reduced pressure. The crude extract is then subjected to purification by silica gel column chromatography.[6] The fractions containing this compound are collected and further purified by recrystallization to yield the pure compound.

-

Analysis: The purity and identity of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][10]

Toxicological Assessment: Determination of LD₅₀

The acute toxicity of this compound is typically determined by calculating its median lethal dose (LD₅₀), the dose required to kill 50% of a tested population.

Experimental Protocol for LD₅₀ Determination in Mice

-

Animal Model: Healthy, adult mice of a specific strain and weight range are used. The animals are acclimatized to the laboratory conditions before the experiment.

-

Dose Preparation: A stock solution of purified this compound is prepared in a suitable vehicle (e.g., saline or a mild solvent). A series of graded doses are prepared by serial dilution.

-

Administration: The test animals are divided into groups, with a sufficient number of animals in each group (e.g., 5-10). Each group is administered a single dose of this compound via a specific route (e.g., oral gavage or intraperitoneal injection). A control group receives only the vehicle.[11]

-

Observation: The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality. The number of deaths in each group is recorded.[11]

-

LD₅₀ Calculation: The LD₅₀ value is calculated using statistical methods, such as the probit analysis or the Reed-Muench method, based on the mortality data from the different dose groups.[12][13]

Table 2: LD₅₀ Values of this compound in Different Animal Models

| Animal Model | Route of Administration | LD₅₀ (mg/kg body weight) | Reference |

| Mice | Oral | 3.16 | [5] |

| Mice | Oral | 0.68–6.84 | [8] |

| Mice | Intravenous | 1.41 | [8] |

| Rats | Oral | >10, <20 | [4] |

| Monkeys (1-5 kg) | Oral | ~0.5 mg per subject | [7] |

Mechanism of Action: Inhibition of Mitochondrial ADP/ATP Translocase

The primary mechanism of this compound's toxicity is its highly specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][2][8] The ANT is an integral inner mitochondrial membrane protein responsible for the exchange of ATP synthesized in the mitochondria for ADP from the cytoplasm.[1][2] This process is essential for providing the cell with the energy required for metabolic processes.

The groundbreaking work of P.J. Henderson and H.A. Lardy in 1970 elucidated this mechanism.[14] They demonstrated that this compound binds to the ANT and locks it in a conformation that prevents the translocation of adenine nucleotides.[14] This inhibition is irreversible.[2]

Signaling Pathway of this compound's Action

References

- 1. A Novel Kinetic Assay of Mitochondrial ATP-ADP Exchange Rate Mediated by the ANT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of ADP–ATP Exchange in Relation to Mitochondrial Transmembrane Potential and Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 4. This compound and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]

- 10. Development and validation of an analytical method for determination of this compound in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. jocpr.com [jocpr.com]

- 14. This compound. An inhibitor of the adenine nucleotide translocase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Bongkrekic Acid: A Technical Guide to its Chemical Biology and Analysis

For Researchers, Scientists, and Drug Development Professionals

Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Historically associated with fatal food poisoning outbreaks from contaminated fermented coconut or corn products, this complex polyketide has garnered significant interest within the scientific community. Its high specificity as an inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT) makes it an invaluable tool for studying cellular bioenergetics, apoptosis, and mitochondrial physiology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, mechanism of action, and detailed experimental protocols for the study of this compound.

Chemical Structure and Physicochemical Properties

This compound is a highly unsaturated, tricarboxylic acid. Its intricate structure is fundamental to its potent biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₇ | [1][2] |

| Molecular Weight | 486.6 g/mol | [1][2] |

| IUPAC Name | (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 50-60 °C | |

| Boiling Point | 715.1 ± 60.0 °C (Predicted) | |

| pKa (Predicted) | pKa₁: 3.94, pKa₂: 4.48, pKa₃: 4.99 | |

| Solubility | Soluble in DMSO, methanol, ethanol, acetone, and diethyl ether. Sparingly soluble in water. |

Toxicological Properties

This compound is acutely toxic, with exposure leading to rapid cellular energy depletion and organ failure.

Table 2: Toxicological Data of this compound

| Parameter | Value | Species | Route of Administration | Reference |

| LD₅₀ | 3.16 mg/kg | Mouse | Oral | [4] |

| LD₅₀ | 1.41 mg/kg | Mouse | Intravenous | [4] |

| LD₅₀ | 0.68-6.84 mg/kg | Mouse | Oral | [5] |

Mechanism of Action: Inhibition of the Adenine Nucleotide Translocator

The primary molecular target of this compound is the Adenine Nucleotide Translocator (ANT), an integral protein of the inner mitochondrial membrane. The ANT facilitates the crucial exchange of ADP from the cytoplasm for ATP synthesized within the mitochondrial matrix, a process essential for supplying the cell with energy.

This compound binds with high affinity to the ANT, locking it in a specific conformational state ("c-state") where the nucleotide-binding site is oriented towards the mitochondrial matrix. This irreversible binding allosterically inhibits the transport of both ATP and ADP, effectively decoupling oxidative phosphorylation from cellular ATP-dependent processes. The resulting cellular energy crisis leads to cytotoxicity, particularly in high-energy-demand organs such as the liver, brain, and kidneys.

Caption: this compound inhibits the mitochondrial Adenine Nucleotide Translocator (ANT).

Experimental Protocols

Production and Isolation of this compound from Burkholderia gladioli

This protocol outlines the steps for culturing B. gladioli pv. cocovenenans and extracting this compound.

Materials:

-

Burkholderia gladioli pv. cocovenenans strain

-

Potato Dextrose Broth (PDB) or a defined medium supplemented with oleic acid.

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Methodology:

-

Bacterial Culture: Inoculate B. gladioli pv. cocovenenans into PDB supplemented with a fatty acid source, such as 1% olive oil, to enhance toxin production. Incubate the culture at 22-30°C with shaking for 5-7 days.

-

Extraction:

-

Acidify the culture broth to pH 2.5 with HCl.

-

Extract the acidified broth three times with an equal volume of ethyl acetate.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Silica Gel Chromatography: Resuspend the crude extract in a minimal volume of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto a silica gel column. Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate and then methanol). Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

-

HPLC: Pool the fractions containing this compound and further purify using a reversed-phase C18 HPLC column. A typical mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.

-

Caption: Workflow for the production and purification of this compound.

Assay for ANT Inhibition: Mitochondrial Swelling Assay

This assay indirectly measures the activity of the ANT by observing mitochondrial swelling, which is dependent on the transport of ions coupled to the adenine nucleotide exchange. Inhibition of ANT by this compound will prevent this swelling.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Swelling buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.2)

-

Substrates (e.g., 5 mM succinate, 1 µM rotenone)

-

ADP

-

This compound

-

Spectrophotometer

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.

-

Assay Setup:

-

In a cuvette, add the swelling buffer and the mitochondrial suspension to a final protein concentration of approximately 0.5 mg/mL.

-

Add the respiratory substrates (succinate and rotenone).

-

Place the cuvette in a spectrophotometer and record the baseline absorbance at 540 nm.

-

-

Initiation of Swelling: Add a small volume of ADP to the cuvette to initiate the exchange via ANT, which will lead to mitochondrial swelling and a decrease in absorbance.

-

Inhibition Measurement:

-

In a separate experiment, pre-incubate the mitochondrial suspension with this compound for a few minutes before adding ADP.

-

The degree of inhibition of the absorbance decrease in the presence of this compound is a measure of its inhibitory effect on the ANT.

-

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols offer a starting point for the safe handling and scientific investigation of this potent and specific mitochondrial toxin.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. [Fast determination of this compound in plasma by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Bongkrekic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. This highly unsaturated tricarboxylic fatty acid is synthesized via a complex biosynthetic pathway encoded by the bon gene cluster. The core of this pathway is a modular type I polyketide synthase (PKS) of the trans-AT subtype, which, in concert with a suite of accessory enzymes, assembles the unique branched and unsaturated backbone of the molecule. Understanding this pathway is critical for the development of diagnostic tools, the prevention of foodborne illnesses, and for exploring the potential of its enzymatic machinery in synthetic biology and drug development. This guide provides an in-depth overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic functions, and available experimental methodologies.

The bon Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located on a contiguous stretch of DNA known as the bon gene cluster. This cluster contains the genes encoding the core polyketide synthase enzymes as well as a variety of accessory proteins responsible for precursor synthesis, tailoring reactions, and potentially regulation. The size and composition of the bon cluster can vary slightly between different strains of B. gladioli, but the core components are highly conserved.

Table 1: Key Genes in the bon Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Proposed Function |

| bonA | Modular Type I Polyketide Synthase (PKS) |

| bonB | Modular Type I Polyketide Synthase (PKS) |

| bonC | Modular Type I Polyketide Synthase (PKS) |

| bonD | Modular Type I Polyketide Synthase (PKS) |

| bonE | Thioesterase, likely involved in the release of the polyketide chain from the PKS |

| bonF | 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS)-like enzyme, involved in β-branching |

| bonG | HMG-CoA synthase, involved in β-branching |

| bonH | Enoyl-CoA hydratase, involved in β-branching |

| bonI | Enoyl-CoA hydratase/decarboxylase, involved in β-branching |

| bonJ | Acyltransferase |

| bonK | Acyl-CoA dehydrogenase |

| bonL | Cytochrome P450 monooxygenase, responsible for the six-electron oxidation of a methyl group to a carboxylic acid[1] |

| bonM | O-methyltransferase |

| bonN | Acyl Carrier Protein (ACP), the donor ACP for β-branching |

| bonR1 | Putative regulatory protein |

| bonR2 | Putative regulatory protein |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process initiated by a loading module that primes the PKS with a starter unit derived from acetate. The polyketide chain is then incrementally extended through the sequential action of multiple PKS modules. Each module is responsible for the addition of a two-carbon unit from malonyl-CoA and for the specific tailoring of the growing polyketide backbone.

Key features of the this compound biosynthesis include:

-

A trans-AT PKS system: Unlike the more common cis-AT PKSs, the acyltransferase (AT) domain, which selects the extender units, is a discrete enzyme that acts in trans.

-

Isoprenoid-like β-branching: The pathway involves two unique β-branching events that introduce methyl and carboxymethyl groups to the polyketide chain. These branches are crucial for the toxic activity of this compound.

-

Extensive desaturation: A series of dehydratase (DH) domains within the PKS modules introduce multiple double bonds into the polyketide backbone.

-

Terminal oxidation: A cytochrome P450 monooxygenase, BonL, catalyzes the six-electron oxidation of a terminal methyl group to a carboxylic acid, a critical step for the formation of the tricarboxylic acid structure of BKA[1].

Quantitative Data

A comprehensive search of the current scientific literature did not yield specific quantitative data on the enzyme kinetics (e.g., Km, kcat) of the individual enzymes in the this compound biosynthesis pathway. While several studies have reported on the production of this compound in wild-type and mutant strains of B. gladioli, this data is often presented in a qualitative or semi-quantitative manner (e.g., graphical representations, relative yields). The lack of purified enzymes and established in vitro assays for the complete pathway has likely hindered the determination of these kinetic parameters.

Table 2: this compound Production in Burkholderia gladioli

| Strain | Condition | This compound Titer (mg/L) | Reference |

| B. gladioli pv. cocovenenans NC18 | Co-cultivation with Rhizopus oryzae on PDA medium | 201.86 | [2] |

| B. gladioli pv. cocovenenans NC18 | Soaked black fungus | 6.24 | [2] |

| B. gladioli pv. cocovenenans | The provided search results did not contain sufficient data to populate this table further with specific, comparable production titers under various defined conditions. Production levels are known to be influenced by factors such as media composition (especially fatty acid content), temperature, and pH. | N/A |

Note: The production of this compound is highly dependent on culture conditions. The values presented here are from a single study and may not be representative of all conditions.

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the this compound biosynthesis pathway. It is important to note that detailed, step-by-step protocols are often not fully described in the primary literature and may require optimization.

Gene Knockout using λ Red Recombination

The functional characterization of the bon genes has been facilitated by the development of genetic tools for Burkholderia gladioli. The λ Red recombination system has been successfully used to create targeted gene knockouts.

Experimental Workflow for Gene Knockout:

Protocol Outline:

-

Construct the Deletion Cassette: A linear DNA fragment is generated by PCR. This fragment consists of an antibiotic resistance gene (e.g., gentamicin resistance) flanked by 50-100 bp homology arms that are identical to the regions upstream and downstream of the target gene to be deleted.

-

Prepare Electrocompetent Cells: B. gladioli cells carrying a plasmid expressing the λ Red recombinase genes (e.g., from pKD46) are grown to mid-log phase and made electrocompetent. The expression of the recombinase is typically induced by an inducer like arabinose.

-

Electroporation: The purified deletion cassette is introduced into the electrocompetent B. gladioli cells via electroporation.

-

Selection and Screening: The cells are recovered and plated on selective media containing the appropriate antibiotic. Colonies that grow are putative mutants.

-

Verification: The correct integration of the resistance cassette and deletion of the target gene is confirmed by colony PCR using primers that flank the target gene region, followed by DNA sequencing.

-

Phenotypic Analysis: The mutant strain is then cultured under conditions known to induce this compound production. The culture supernatant is extracted and analyzed by LC-MS to confirm the loss of this compound production or the accumulation of intermediates.

In Vitro Reconstitution of β-Branching

The complex β-branching reactions have been studied through the in vitro reconstitution of the responsible enzymes. This involves the expression and purification of the individual enzymes and the acyl carrier protein (ACP), followed by in vitro assays to monitor the formation of the branched intermediate.

Protocol Outline:

-

Protein Expression and Purification: The genes encoding the enzymes of the β-branching cassette (bonF, bonG, bonH, bonI, and bonN) are cloned into expression vectors (e.g., pET vectors) and expressed in a suitable host like E. coli. The proteins are then purified to homogeneity using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Holo-ACP Preparation: The purified ACP (BonN) is converted from its apo-form to the active holo-form by incubation with a phosphopantetheinyl transferase (such as Sfp) and Coenzyme A.

-

In Vitro Assay: The in vitro reaction is typically carried out in a buffered solution containing the purified enzymes, holo-ACP, the necessary substrates (e.g., malonyl-CoA, acetyl-CoA), and cofactors (e.g., NAD(P)H).

-

Analysis: The reaction products are analyzed by techniques such as electrospray ionization mass spectrometry (ESI-MS) to detect the mass shift corresponding to the formation of the β-branched intermediate on the ACP.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the origin of the carbon backbone of natural products. For this compound, feeding studies with 13C-labeled precursors have confirmed that the backbone is derived from acetate units.

Protocol Outline:

-

Culture Preparation: B. gladioli is cultured in a defined minimal medium.

-

Precursor Feeding: At a specific point during the growth phase (e.g., early to mid-log phase), a 13C-labeled precursor (e.g., [1-13C]acetate, [2-13C]acetate, or [1,2-13C2]acetate) is added to the culture medium.

-

Incubation: The culture is incubated for a further period to allow for the incorporation of the labeled precursor into this compound.

-

Extraction and Purification: The this compound is extracted from the culture supernatant and purified, for example, by solid-phase extraction and high-performance liquid chromatography (HPLC).

-

Analysis: The purified this compound is analyzed by nuclear magnetic resonance (NMR) spectroscopy (13C-NMR) and/or mass spectrometry (MS) to determine the positions and extent of 13C-incorporation.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating example of the complex chemistry catalyzed by microbial polyketide synthases. While significant progress has been made in identifying the bon gene cluster and elucidating the functions of several key enzymes, many aspects of this pathway remain to be explored. Future research should focus on:

-

Biochemical Characterization of Enzymes: The purification and in-depth kinetic analysis of all enzymes in the bon pathway are essential for a complete understanding of the biosynthesis.

-

Regulatory Mechanisms: The regulatory network that controls the expression of the bon gene cluster is currently unknown. Elucidating this network could provide strategies to control this compound production.

-

Heterologous Expression: The successful heterologous expression of the entire bon gene cluster in a more genetically tractable host would greatly facilitate the study of the pathway and the engineering of novel polyketides.

-

Structural Biology: Determining the three-dimensional structures of the PKS modules and accessory enzymes will provide invaluable insights into their catalytic mechanisms and substrate specificity.

A deeper understanding of the this compound biosynthesis pathway will not only contribute to public health by enabling better detection and control of this dangerous toxin but will also expand the toolbox of enzymes available for synthetic biology and the generation of novel bioactive compounds.

References

An In-depth Technical Guide to the Mechanism of Action of Bongkrekic Acid on Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Its primary mechanism of action is the specific and irreversible inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), a critical protein in the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytosol. This inhibition leads to a catastrophic disruption of cellular energy metabolism, culminating in cell death. This technical guide provides a comprehensive overview of the molecular mechanism of BKA's action, presents key quantitative data on its inhibitory effects, details relevant experimental protocols for its study, and visualizes the involved pathways and workflows.

Core Mechanism of Action

The cellular energy currency, ATP, is predominantly generated within the mitochondria through oxidative phosphorylation. This process requires a continuous supply of ADP from the cytosol into the mitochondrial matrix. The ANT, an abundant protein of the inner mitochondrial membrane, facilitates this crucial exchange of cytosolic ADP for matrix ATP.[1]

The ANT operates by cycling between two principal conformational states: the cytoplasmic-open state (c-state) and the matrix-open state (m-state).[1] In the c-state, the carrier's binding site is accessible from the intermembrane space, allowing for the binding of ADP. Following ADP binding, the carrier transitions to the m-state, releasing ADP into the matrix. The carrier then binds to ATP in the matrix and reverts to the c-state to release ATP into the intermembrane space.

This compound exerts its toxic effect by specifically binding to the ANT when it is in the m-state.[1] This binding event effectively locks the translocator in this inward-facing conformation, preventing it from transitioning back to the c-state.[1] Consequently, the exchange of ADP and ATP across the inner mitochondrial membrane is halted.[2] This irreversible inhibition leads to a depletion of cytosolic ATP and an accumulation of ADP, ultimately causing a collapse of cellular energy-dependent processes and triggering cell death.[3]

Quantitative Data Summary

The interaction of this compound with the Adenine Nucleotide Translocator has been quantified in various experimental systems. The following tables summarize key inhibitory and binding constants.

Table 1: Inhibitory and Binding Constants of this compound

| Parameter | Value | Species/System | Reference |

| Ki (Dissociation Constant, Inhibition) | 2 x 10⁻⁸ M (20 nM) | Rat Liver Mitochondria | [4] |

| Kd (Dissociation Constant, Binding) | 10 - 40 x 10⁻⁹ M (10-40 nM) | Rat Heart Mitochondria | |

| EC50 (Half Maximal Effective Concentration) | 2.58 µM | Estradiol-deprived MCF-7 cells | [1] |

| 34.14 µM | MDA-MB-231 cells | [1] | |

| >50 µM | MCF-7 cells | [1] | |

| Binding Sites | 0.2 - 0.3 µmoles/g protein | Rat Liver Mitochondria | [4] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Reference |

| Oral LD50 (Median Lethal Dose) | 3.16 mg/kg | Human (estimated) | [5] |

| 0.68 - 6.84 mg/kg | Mice | [5] | |

| Intravenous LD50 | 1.41 mg/kg | Mice | [5] |

| Fatal Dose (Human) | 1 - 1.5 mg | Human | [5] |

Experimental Protocols

The study of this compound's effects on mitochondria involves a series of established protocols. Below are detailed methodologies for key experiments.

Isolation of Mitochondria from Rat Liver

This protocol describes the isolation of mitochondria from rat liver using differential centrifugation, a method that separates organelles based on their size and density.[6][7]

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4. Keep on ice.

-

Dounce homogenizer with loose and tight pestles.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize a rat according to approved animal care protocols.

-

Quickly excise the liver and place it in a beaker of ice-cold isolation buffer.

-

Mince the liver into small pieces with scissors.

-

Transfer the minced tissue to a Dounce homogenizer with 10 volumes of isolation buffer.

-

Homogenize with 10-15 strokes of the loose pestle, followed by 10-15 strokes of the tight pestle. Perform all steps on ice.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a minimal volume of the desired experimental buffer.

-

Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Measurement of ADP/ATP Exchange in Isolated Mitochondria

This protocol outlines a fluorometric method to measure the rate of ADP/ATP exchange using the magnesium-sensitive dye Magnesium Green™. The assay exploits the different affinities of ADP and ATP for Mg²⁺.[8][9]

Materials:

-

Isolated mitochondria.

-

Experimental Buffer: e.g., 120 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.2.

-

Magnesium Green™ (fluorescent indicator).

-

ADP and ATP stock solutions.

-

This compound stock solution.

-

Fluorometer.

Procedure:

-

Resuspend isolated mitochondria in the experimental buffer to a final concentration of 0.5-1.0 mg/mL.

-

Add Magnesium Green™ to the mitochondrial suspension at a concentration that provides a stable and measurable fluorescence signal.

-

Equilibrate the suspension in the fluorometer cuvette at the desired temperature (e.g., 25°C).

-

To measure the effect of BKA, pre-incubate a sample of the mitochondrial suspension with the desired concentration of BKA for a specified time.

-

Initiate the exchange reaction by adding a known concentration of ADP (e.g., 100 µM).

-

Monitor the change in fluorescence over time. The exchange of external ADP for internal ATP will lead to a decrease in the free Mg²⁺ concentration in the buffer (as ATP has a higher affinity for Mg²⁺ than ADP), resulting in a change in the fluorescence of Magnesium Green™.

-

The initial rate of fluorescence change is proportional to the rate of ADP/ATP exchange.

-

Calibrate the fluorescence signal by adding known amounts of ATP and ADP to determine the relationship between fluorescence and nucleotide concentration.

Assessment of Mitochondrial Membrane Potential using JC-1

The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm). In healthy, energized mitochondria, the cationic dye JC-1 accumulates and forms red fluorescent "J-aggregates." In depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[10][11]

Materials:

-

Cultured cells (e.g., HeLa, HepG2).

-

JC-1 reagent.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

This compound stock solution.

-

Positive control for depolarization (e.g., FCCP or CCCP).

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader.

Procedure:

-

Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis, or plates with coverslips for microscopy). Allow cells to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration. Include untreated cells as a negative control and cells treated with FCCP (e.g., 10 µM) as a positive control for depolarization.

-

Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).

-

Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

Remove the staining solution and wash the cells with PBS or assay buffer.

-

Analyze the fluorescence promptly.

-

Microscopy: Capture images using filters for green fluorescence (monomers, e.g., FITC channel) and red fluorescence (J-aggregates, e.g., TRITC channel).

-

Flow Cytometry: Harvest the cells and analyze the fluorescence in the appropriate channels (e.g., FL1 for green, FL2 for red).

-

Plate Reader: Measure the fluorescence intensity at the emission wavelengths for the monomeric (e.g., ~529 nm) and aggregate (e.g., ~590 nm) forms.

-

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio in BKA-treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Conclusion

This compound is a highly specific and potent inhibitor of the mitochondrial adenine nucleotide translocator. Its mechanism of action, which involves locking the ANT in its matrix-facing conformation, provides a clear example of how disruption of a single, vital mitochondrial protein can lead to profound cellular dysfunction. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to study the effects of BKA and to investigate the broader implications of ANT inhibition in various physiological and pathological contexts. The high toxicity and irreversible nature of BKA's binding underscore the critical importance of the ADP/ATP exchange in maintaining cellular viability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound facilitates glycolysis in cultured cells and induces cell death under low glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolating Liver Mitochondria by Differential Centrifugation [bio-protocol.org]

- 7. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of ADP–ATP Exchange in Relation to Mitochondrial Transmembrane Potential and Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. real.mtak.hu [real.mtak.hu]

- 10. 101.200.202.226 [101.200.202.226]

- 11. abcam.com [abcam.com]

Methodological & Application

Application Notes & Protocols: Extraction of Bongkrekic Acid from Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bongkrekic acid is an extremely potent mitochondrial toxin and is highly lethal to humans.[1] Doses as low as 1 mg have been fatal.[2] All handling of Burkholderia gladioli pv. cocovenenans cultures and purified this compound must be performed by trained personnel in a laboratory with appropriate biosafety containment and personal protective equipment. These protocols are intended for research purposes only.

Introduction

This compound (BKA) is a heat-stable, highly unsaturated tricarboxylic fatty acid produced by the bacterium Burkholderia gladioli pathovar cocovenenans (B. gladioli pv. cocovenenans).[3][4] It is a potent respiratory toxin that exerts its effect by inhibiting the mitochondrial adenine nucleotide translocase (ANT), a critical protein responsible for exchanging ATP synthesized in the mitochondria for ADP from the cytosol.[3][5] This inhibition disrupts cellular energy metabolism, leading to rapid cell death and multi-organ failure.[1][2] BKA has been implicated in numerous fatal food poisoning outbreaks globally, often associated with fermented coconut or corn products.[1][3]

These application notes provide detailed protocols for the cultivation of B. gladioli pv. cocovenenans and the subsequent extraction and purification of this compound for research applications.

Part 1: Bacterial Culture and Toxin Production

The production of BKA is highly dependent on specific culture conditions. The bacterium thrives in environments rich in fatty acids, particularly those found in coconut and corn.[3][6]

Protocol 1: Cultivation of B. gladioli pv. cocovenenans for BKA Production

This protocol is adapted from methodologies described in the literature for optimal toxin yield.[7]

A. Media Preparation:

-

Seed Medium: Standard nutrient broth or Luria-Bertani (LB) broth.

-

Fermentation Medium: A specialized medium is required to induce BKA production. A coconut-based or oleic acid-supplemented medium produces high concentrations of BKA.[3][8]

B. Cultivation Steps:

-

Activation: Streak a cryopreserved stock of B. gladioli pv. cocovenenans onto a nutrient agar plate and incubate at 28-30°C for 2-3 days until colonies are visible.

-

Seed Culture: Inoculate a single colony into a flask containing 50 mL of seed medium. Incubate at 28°C with shaking at 180 rpm for 48 hours.[7]

-

Fermentation: Inoculate the fermentation medium with the seed culture (e.g., a 10% v/v inoculation). Incubate at 30°C with a relative humidity of 70% for up to 14 days.[7] BKA production typically increases significantly after the fifth day of growth.[9] Co-cultivation with certain fungi like Rhizopus oligosporus has been shown to dramatically increase BKA yield.[10]

Data Summary: Optimal Conditions for BKA Production

| Parameter | Optimal Condition | Notes |

| Bacterium | Burkholderia gladioli pv. cocovenenans | The only pathovar known to produce significant BKA.[3] |

| Temperature | 22–30 °C | Optimal for bacterial growth and toxin production.[3][6] |

| pH | Neutral | |

| Substrate | Rich in fatty acids | Coconut and corn are common sources.[3][6] |

| Key Nutrient | Oleic Acid | Media containing oleic acid produce the highest BKA concentrations.[3][8] |

| Co-culture | e.g., Rhizopus oligosporus | Can increase BKA production by up to 70-fold.[10] |

Part 2: this compound Extraction Protocols

Several methods can be employed to extract BKA from the bacterial culture. The choice of method may depend on the available equipment, desired purity, and downstream application.

Protocol 2A: Solvent-Based Extraction

This method utilizes organic solvents to extract BKA from the fermentation broth and bacterial biomass.

-

Harvesting: After the fermentation period, centrifuge the culture at high speed (e.g., 8,000 x g for 15 minutes) to pellet the bacterial cells. Separate the supernatant and the cell pellet.

-

Extraction:

-

Filtration: Filter the mixture through diatomaceous earth or a 0.22 µm filter membrane to remove cell debris and other solids.[7][11]

-

Concentration: Use a rotary evaporator to concentrate the filtrate under vacuum at 45°C to remove the organic solvent (e.g., methanol or acetone).[7][11] The remaining aqueous solution contains the crude BKA extract.

Protocol 2B: Solid-Phase Extraction (SPE)

SPE is used for sample cleanup and concentration, providing a purer extract than solvent-based methods alone. A weak anion exchange (WAX) column is often effective.[7]

-

Sample Preparation: Use the crude aqueous extract obtained from Protocol 2A. Adjust the pH if necessary based on the SPE column manufacturer's instructions.

-

Column Conditioning: Mount an Oasis WAX column to a vacuum manifold.

-

Activate the column by passing methanol through it.

-

Equilibrate the column by passing water through it.[7]

-

-

Sample Loading: Pass the prepared sample extract through the conditioned WAX column. BKA, being acidic, will be retained on the column.[7]

-

Washing: Wash the column with a weak solvent, such as a 2% formic acid solution, to remove impurities.[7]

-

Elution: Elute the bound BKA from the column using an appropriate solvent, typically methanol containing a small percentage of a strong acid or base (e.g., methanol with ammonia or acetic acid) to disrupt the ionic interaction.

Part 3: Data Presentation and Quantitative Analysis

Accurate quantification of BKA is critical. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and specificity.[12]

Data Summary: BKA Production Yields

| Culture Condition | BKA Yield | Reference |

| B. cocovenenans on coconut medium | 2–4 mg/g | [3] |

| High-producing strain co-cultured with Rhizopus oryzae | 201.86 mg/L | [10] |

| B. gladioli pv. cocovenenans in wet rice noodles (16h) | ~4,800 µg/kg | [13] |

Data Summary: Analytical Method Performance (UHPLC-MS/MS)

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.25 µg/kg | [7][14] |

| Linearity Range | 0.25–500 µg/kg | [7][14] |

| Recovery Rate | 82.32–114.84% | [7][14] |

| Precision (RSD) | < 12.67% | [7][14] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for BKA Extraction and Purification

Caption: Overview of the workflow from bacterial culture to BKA analysis.

Protocol Workflow: Solid-Phase Extraction (SPE)

Caption: Step-by-step workflow for the solid-phase extraction protocol.

Signaling Pathway: BKA Mechanism of Action

Caption: BKA inhibits the mitochondrial ANT, blocking ATP export and causing cell death.

References

- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 2. poison.org [poison.org]

- 3. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SFA | this compound Safety of Fermented Corn and Coconut Products [sfa.gov.sg]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Determination of this compound and Iso-bongkrekic Acid in Fermented Dairy Products by UPLC-MS/MS [fxcsxb.com]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rapid Bongkrekic Acid Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of various immunoassay formats for the rapid detection of Bongkrekic Acid (BA), a potent mitochondrial toxin. The information is intended to guide researchers in establishing reliable and sensitive detection methods for food safety monitoring and clinical diagnostics.

Introduction to this compound Immunoassays

This compound (BA) is a lethal toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, often found in fermented coconut or corn products.[1] Its detection is crucial for preventing foodborne illnesses. Immunoassays offer a rapid, sensitive, and cost-effective alternative to traditional analytical methods like HPLC-MS for screening a large number of samples.[2][3] This document outlines the principles and protocols for several monoclonal antibody-based immunoassays.

The development of these assays relies on the production of specific monoclonal antibodies (mAbs) against BA.[4] Due to the small size of the BA molecule, it is a hapten and must be conjugated to a carrier protein to elicit an immune response for antibody production. Various immunoassay formats have been successfully developed, including indirect competitive enzyme-linked immunosorbent assay (icELISA), immunochromatographic assays (ICA) or lateral flow assays (LFA), and advanced immunosensors.[2][4][5]

Quantitative Data Summary

The following tables summarize the performance of different immunoassay methods for this compound detection as reported in the literature. This allows for a direct comparison of their key analytical parameters.

Table 1: Performance of icELISA Methods for this compound (BA) Detection

| Development Strategy | IC50 (ng/mL) | Limit of Detection (LOD) | Linear Range (ng/mL) | Reference |

| Heterologous-coating strategy | 5.49 | 0.99 ng/mL | 2.12 - 14.21 | [2][6] |

| Monoclonal antibody-based | 17.9 | < 10 ng/mL | Not Specified | [4][7] |

| mAb for BA and iBA | 4.93 (BA), 5.37 (iBA) | 1.02 ng/mL (BA), 1.13 ng/mL (iBA) | 1.02 - 23.8 (BA), 1.13 - 25.44 (iBA) | [8] |

Table 2: Performance of Immunochromatographic Assay (ICA) / Lateral Flow Assay (LFA) for this compound (BA) Detection

| Assay Type | Limit of Detection (LOD) | Application | Reference |

| Dimer peptidomimetic-based ICA | 2.50 µg/kg (visual), 0.12 µg/kg (quantitative) | Food and biosamples (blood, urine) | [5] |

| Colloidal gold-based GICA | Not specified | Food products | [3] |

| Dual-readout LFA (fluorescence quenching) | 0.5 ng/mL (visual), 0.16 ng/mL (quantitative) | Rice and flour products | [8][9] |

Table 3: Recovery Rates of Immunoassays in Spiked Food Samples

| Immunoassay Type | Food Matrix | Recovery Rate (%) | Reference |

| icELISA | Rice noodles | 92.0 - 111.9 | [2][6] |

| icELISA | Auricularia auricula (wood ear mushroom) | 105.6 - 115.0 | [2][6] |

| icELISA | Flat rice noodles | 83.2 - 109.0 | [2][6] |

| Dual-modular immunosensor | Food samples | 80.0 - 103.6 | [4][7] |

| Dimer peptidomimetic-based ICA | Blood and urine | 85.0 - 115.2 | [5] |

| Dual-readout LFA | Rice and flour products | 82.2 - 104.4 | [8][9] |

Experimental Protocols

This section provides detailed protocols for the key immunoassay methods.

Protocol for Indirect Competitive ELISA (icELISA)

This protocol is based on a heterologous coating strategy to enhance sensitivity.[2][6]

Materials:

-

This compound (BA) standard

-

Anti-BA monoclonal antibody (mAb)

-

Coating antigen (e.g., a BA analog or a BA-protein conjugate different from the immunogen)

-

Goat anti-mouse IgG-HRP (Horseradish Peroxidase)

-

96-well microtiter plates

-

Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

-

Washing buffer (PBST: 0.01 M PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., 5% skim milk in PBST)

-

Sample/Standard dilution buffer (e.g., 10% methanol in PBS)

-

TMB substrate solution (3,3',5,5'-Tetramethylbenzidine)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader (450 nm)

Procedure:

-

Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 300 µL/well of washing buffer.

-

Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at 37°C.

-

Washing: Repeat the washing step as in step 2.

-

Competitive Reaction:

-

Add 50 µL of BA standard solution or sample extract to each well.

-

Add 50 µL of diluted anti-BA mAb to each well.

-

Incubate for 1 hour at 37°C.

-

-

Washing: Repeat the washing step as in step 2.

-

Secondary Antibody Incubation: Add 100 µL of diluted Goat anti-mouse IgG-HRP to each well. Incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step as in step 2.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15 minutes at 37°C in the dark.

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of BA in the sample.

Protocol for Lateral Flow Immunoassay (LFA)

This protocol describes a typical competitive LFA for BA detection.

Materials:

-

Nitrocellulose (NC) membrane

-

Sample pad, conjugate pad, absorbent pad

-

Backing card

-

Anti-BA mAb conjugated to a reporter (e.g., gold nanoparticles, colored latex beads)

-

Coating antigen (BA-protein conjugate) for the test line (T-line)

-

Goat anti-mouse IgG for the control line (C-line)

-

Dispensing and cutting equipment

Procedure:

-

Preparation of Conjugate Pad: The anti-BA mAb-reporter conjugate is dispensed onto the conjugate pad and dried.

-

Preparation of NC Membrane:

-

The coating antigen is dispensed onto the NC membrane to form the T-line.

-

Goat anti-mouse IgG is dispensed to form the C-line.

-

The membrane is then dried.

-

-

Assembly: The sample pad, conjugate pad, NC membrane, and absorbent pad are assembled onto the backing card. The assembly is then cut into individual test strips.

-

Assay Procedure:

-

Apply a defined volume of the sample extract to the sample pad.

-

The liquid migrates along the strip via capillary action.

-

If BA is present in the sample, it will bind to the mAb-reporter conjugate, preventing it from binding to the T-line.

-

The unbound mAb-reporter conjugate will continue to migrate and be captured at the C-line.

-

-

Interpretation of Results:

-

Negative: Both T-line and C-line appear.

-

Positive: Only the C-line appears. The intensity of the T-line is inversely proportional to the BA concentration.

-

Invalid: The C-line does not appear.

-

Visualizations

The following diagrams illustrate the workflows and principles of the described immunoassays.

Caption: Workflow for the indirect competitive ELISA (icELISA).

Caption: Principle of competitive lateral flow immunoassay (LFA).

Concluding Remarks

The development of rapid immunoassays for this compound is a significant advancement in food safety and public health. The methods outlined provide sensitive, specific, and high-throughput screening capabilities. The choice of assay format will depend on the specific application, required sensitivity, and whether qualitative or quantitative results are needed. For instance, icELISA is well-suited for laboratory-based screening of many samples, while LFAs are ideal for on-site, rapid testing. Further advancements, such as the development of dual-modular immunosensors, offer even greater sensitivity and versatility.[4] Researchers are encouraged to validate these methods for their specific sample matrices to ensure accuracy and reliability.

References

- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Dual-modular immunosensor for this compound detection using specific monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimer peptidomimetics-based non-toxic immunoassay for this compound in food and biosamples compatible with smartphone demonstration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Overcoming matrix effects in Bongkrekic Acid food analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Bongkrekic Acid (BKA) in food matrices. Our aim is to help you overcome common challenges, particularly those related to matrix effects, and ensure accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a food safety concern?

A1: this compound (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2][3] It is a heat-stable toxin that can contaminate various food products, particularly fermented coconut or corn-based items, as well as improperly stored rice noodles and certain types of mushrooms.[1][3][4] Ingestion of BKA can lead to severe illness, affecting the liver, brain, and kidneys, with a high mortality rate.[2][3][5] The toxin is odorless and tasteless, making it undetectable without analytical testing.[2][3]

Q2: What are "matrix effects" in the context of this compound analysis?

A2: Matrix effects are a major challenge in the quantitative analysis of BKA using techniques like liquid chromatography-mass spectrometry (LC-MS).[4][6][7] They occur when components of the food sample (the matrix) co-elute with BKA and interfere with its ionization in the mass spectrometer's source.[6][7][8] This interference can either suppress or enhance the BKA signal, leading to inaccurate quantification—underestimation or overestimation of the toxin's concentration.[6][8]

Q3: Which food matrices are most commonly associated with this compound contamination and analytical challenges?

A3: Foods that are rich in fatty acids, such as coconut and corn, are particularly susceptible to the growth of B. gladioli and the production of BKA.[1][3][9] Commonly implicated food matrices include:

-

Fermented coconut products like tempe bongkrek[2]

-

Soaked edible fungi such as Tremella (white wood ear) and black fungus[1][3][11][12]

These matrices are complex and can introduce significant matrix effects during analysis.

Q4: What are the most effective strategies to overcome matrix effects in BKA analysis?

A4: Several strategies can be employed to mitigate matrix effects:

-

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix components.[4][13]

-

Stable Isotope Dilution Analysis (SIDA): This is a highly effective method that uses a stable isotope-labeled internal standard (e.g., 13C-labeled BKA).[14][15] The internal standard behaves similarly to the analyte during sample preparation and ionization, allowing for accurate correction of matrix effects.[14]

-

Effective Sample Preparation: Thorough sample cleanup is crucial to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used.[4][10][12]

-

Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between BKA and interfering matrix components can also reduce matrix effects.[4][16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary.[17] 2. Adjust the mobile phase pH to ensure BKA is in a single ionic form. 3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. |

| Inconsistent Retention Times | 1. Fluctuation in pump flow rate or gradient proportioning. 2. Column temperature variations. 3. Changes in mobile phase composition. | 1. Check the HPLC pump for leaks and ensure proper functioning of check valves.[17][18] 2. Use a column oven to maintain a stable temperature.[17] 3. Prepare fresh mobile phase and ensure it is properly degassed. |

| Low Analyte Recovery | 1. Inefficient extraction from the food matrix. 2. Loss of analyte during sample cleanup steps (e.g., SPE). 3. Degradation of BKA during sample processing. | 1. Optimize the extraction solvent and method (e.g., sonication time, pH). Acetonitrile with acetic acid has been shown to be effective.[12] 2. Evaluate different SPE sorbents and elution solvents. A WAX (Weak Anion Exchange) column can be effective.[4] 3. Minimize sample exposure to high temperatures and light. |

| High Signal Suppression or Enhancement (Matrix Effect) | 1. Co-elution of matrix components with BKA. 2. Insufficient sample cleanup. 3. High concentration of salts or other non-volatile components in the final extract. | 1. Optimize the chromatographic gradient to better separate BKA from interferences.[4][16] 2. Implement a more rigorous cleanup method, such as a combination of QuEChERS and SPE.[12] 3. Use a desalting step or ensure the final extract is sufficiently diluted. |

| No Peak Detected for BKA | 1. BKA concentration is below the Limit of Detection (LOD). 2. Complete loss of analyte during sample preparation. 3. Incorrect MS/MS transition parameters. | 1. Concentrate the sample extract or use a more sensitive instrument. 2. Review the entire sample preparation protocol for potential loss points. Use a spiked control sample to trace recovery. 3. Verify the precursor and product ion m/z values for BKA. Positive electrospray ionization may offer better sensitivity.[4][19] |

Quantitative Data Summary

The following tables summarize key performance metrics from validated analytical methods for this compound in various food matrices.

Table 1: Method Performance for BKA and its Isomers in Food Matrices

| Analyte | Food Matrix | Linearity Range (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| BKA | Tremella fuciformis | 0.25 - 500 | 0.25 | 106.13 - 114.35 | < 12.67 | [4] |

| iBKA | Tremella fuciformis | 0.25 - 500 | 0.25 | 94.64 - 105.18 | < 12.67 | [4] |

| iBKA-neo | Tremella fuciformis | 0.25 - 500 | 0.25 | 105.27 - 112.56 | < 12.67 | [4] |

| BKA | Sweet soup dumpling flour | 0.25 - 500 | 0.25 | 82.32 - 114.84 | < 12.67 | [19] |

| BKA | Rice flour | 0.25 - 500 | 0.25 | 82.32 - 114.84 | < 12.67 | [19] |

| BKA | Sour noodles | 0.25 - 500 | 0.25 | 82.32 - 114.84 | < 12.67 | [19] |

Table 2: Performance of LC-MS/MS Methods in Different Matrices

| Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |

| Human Plasma | 2.0 - 400.0 | 2.0 | 89.7 - 109.6 | [20] |

| Human Urine | 2.0 - 400.0 | 2.0 | 86.2 - 104.2 | [20] |

| Rice Noodles | 0.05 - 10 | - | 75 - 110 | [11] |

| Tremella Mushrooms | 0.05 - 10 | - | 75 - 110 | [11] |

| Plasma | 2.5 - 500 | 2.5 | 91.23 - 103.7 | [14] |

| Urine | 2.5 - 500 | 2.5 | 91.23 - 103.7 | [14] |

| Plasma | 1 - 400 | 1 | 76.0 - 96.7 | [21] |

Experimental Protocols

Protocol 1: QuEChERS-Based Sample Preparation for BKA in Tremella and Auricularia

This protocol is adapted from an improved QuEChERS method for the analysis of BKA in edible fungi.[12]

1. Extraction: a. Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile containing 5% (v/v) acetic acid. c. Vortex for 1 minute. d. Add salting-out salts (e.g., 6.0 g anhydrous magnesium sulfate and 1.5 g anhydrous sodium acetate). e. Vortex vigorously for 1 minute. f. Centrifuge at high speed for 5 minutes.

2. Dispersive Solid Phase Extraction (d-SPE) Cleanup: a. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube. b. Add 200 mg of C18 sorbent. c. Vortex for 30 seconds. d. Centrifuge at high speed for 2 minutes.

3. Final Preparation: a. Filter the supernatant through a 0.22 µm filter into an autosampler vial. b. The sample is now ready for UHPLC-MS/MS analysis.

Protocol 2: SPE-Based Sample Preparation for BKA and its Isomers in Various Food Matrices

This protocol is based on an optimized extraction and enrichment strategy for BKA isomers.[4]

1. Extraction: a. Homogenize the food sample. b. Extract the sample with an appropriate solvent (e.g., acetonitrile). c. Centrifuge to separate the solid and liquid phases.

2. Solid Phase Extraction (SPE) Cleanup: a. Condition a WAX (Weak Anion Exchange) SPE column. b. Load 1 mL of the sample extract onto the column. c. Wash the column with 1 mL of 2% formic acid solution. d. Elute the analytes with 1 mL of methanol containing 5% ammonium hydroxide. e. Collect the eluate.

3. Final Preparation: a. Dry the eluate under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., 50:50 water/acetonitrile). c. The sample is now ready for UHPLC-MS/MS analysis.

Visualizations

Caption: QuEChERS-based sample preparation workflow for BKA analysis.

References

- 1. This compound â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]

- 2. poison.org [poison.org]

- 3. What is this compound? How to prevent food poisoning? [fucoidanhiq.com]

- 4. mdpi.com [mdpi.com]

- 5. SFA | this compound Safety of Fermented Corn and Coconut Products [sfa.gov.sg]

- 6. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of this compound in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]

- 11. sciex.com [sciex.com]

- 12. [Determination of this compound in tremella and auricularia auricular by improved QuEChERS method combined with ultra-high performance liquid chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of an analytical method for determination of this compound in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jfda-online.com [jfda-online.com]

- 16. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. This compound and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fast Determination of this compound and Iso-bongkrekic Acid in Human Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Isotope Dilution [ccspublishing.org.cn]

- 21. Determination of this compound in plasma of food poisoning patients by liquid chromatography-tandem mass spectrometry [zjyfyxzz.com]

Technical Support Center: Optimizing Bongkrekic Acid Production by Burkholderia cocovenenans

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Bongkrekic Acid (BKA) from Burkholderia cocovenenans.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the experimental process of producing this compound.

Q1: My B. cocovenenans culture is growing well, but the this compound yield is low or undetectable. What are the potential causes and solutions?

A1: Low or no production of this compound despite good bacterial growth is a common issue. Several factors, primarily related to the culture medium composition and conditions, can contribute to this.

-

Insufficient Lipid Content: The biosynthesis of this compound is highly dependent on the presence of specific fatty acids.[1] Cultures lacking an adequate lipid source will show poor toxin production.

-

Incorrect Fatty Acid Profile: Not all lipids are equally effective. Oleic acid, in particular, has been identified as a key precursor for BKA synthesis.[1] Saturated fatty acids like lauric, myristic, and palmitic acids also stimulate production.

-

Solution: If using a defined medium, ensure the inclusion of oleic acid. If using complex media, consider adding oils rich in this fatty acid, such as olive oil.

-

-

Suboptimal pH: B. cocovenenans produces BKA most effectively in a neutral to slightly alkaline pH range, typically between 6.5 and 8.0.[1]

-

Solution: Monitor and adjust the pH of your culture medium to maintain it within the optimal range.

-

-

Inappropriate Temperature: The optimal temperature for BKA production is between 22-30°C.[1] Higher temperatures may favor bacterial growth but not toxin synthesis.

-

Solution: Ensure your incubator is set to the optimal temperature range for BKA production.

-

Q2: I am observing inconsistent this compound yields between different batches of my experiment. How can I improve reproducibility?

A2: Inconsistent yields often point to variability in experimental setup and conditions.

-

Media Preparation: Minor variations in media components, especially the lipid source, can lead to significant differences in BKA production.

-

Solution: Standardize your media preparation protocol. Use high-quality reagents and accurately measure all components. If using natural oils, be aware that their composition can vary.

-

-

Inoculum Size and Age: The physiological state of the inoculum can impact the kinetics of BKA production.

-

Solution: Use a standardized inoculum preparation method. Inoculate your production cultures with a consistent cell density from a fresh, actively growing starter culture.

-

-

Aeration and Agitation: Oxygen availability can influence bacterial metabolism and secondary metabolite production.

-

Solution: Maintain consistent aeration and agitation rates across all your fermentation batches.

-

Q3: Can co-culturing B. cocovenenans with other microorganisms enhance this compound production?

A3: Yes, co-culturing B. cocovenenans with certain fungi has been shown to dramatically increase BKA yield.[2]

-